3-Chloro-2,4,5-trifluorobenzonitrile
Overview
Description
3-Chloro-2,4,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HClF3N and a molecular weight of 191.54 g/mol. It is known for its applications in various fields of research and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3-Chloro-2,4,5-trifluorobenzonitrile typically involves the Halex (halogen exchange) reaction. One common method is the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride or a tetraalkylammonium fluoride in the presence of a phase transfer catalyst . The reaction is carried out at temperatures ranging from 80 to 250°C . Industrial production methods often involve similar processes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
3-Chloro-2,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in highly regioselective substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions: Reagents like potassium fluoride and solvents such as dimethyl sulfoxide are often used.
Scientific Research Applications
3-Chloro-2,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-trifluorobenzonitrile largely depends on its derivatives and their specific applications. Detailed studies on its mechanism of action are often focused on its derivatives rather than the parent compound itself.
Comparison with Similar Compounds
3-Chloro-2,4,5-trifluorobenzonitrile can be compared with other similar compounds such as:
2,4,5-Trifluorobenzonitrile: Lacks the chlorine atom, which can influence its reactivity and applications.
3,5-Dichloro-2,4,6-trifluorobenzonitrile: Contains additional chlorine atoms, which can alter its chemical properties and uses.
2,4-Dichloro-3,5-difluorobenzoic acid: A related compound used in the synthesis of antibacterial agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various synthetic applications.
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANJOPEMMWETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.